molecular formula C8H15O3- B1259324 3-Hydroxyoctanoate

3-Hydroxyoctanoate

Cat. No. B1259324
M. Wt: 159.2 g/mol
InChI Key: NDPLAKGOSZHTPH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxyoctanoate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxyoctanoic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a 3-hydroxy fatty acid anion and a hydroxyoctanoate. It is a conjugate base of a 3-hydroxyoctanoic acid.

Scientific Research Applications

Tissue Engineering

3-Hydroxyoctanoate, as a part of Polyhydroxyalkanoates (PHAs), is used in tissue engineering. It is incorporated into devices like sutures, repair patches, stents, and wound dressings due to its favorable mechanical properties, biocompatibility, and controlled biodegradation (Chen & Wu, 2005).

Biomedical Applications

  • Poly(3-hydroxybutyrate)/Poly(3-hydroxyoctanoate) blends have been developed for medical applications. These blends demonstrate increased tensile strength and biocompatibility, making them suitable for various medical purposes (Basnett et al., 2013).
  • PHAs including poly-3-hydroxyoctanoate (PHO) are used in medical devices, tissue repair, and drug delivery due to their biocompatibility and adjustable properties (Wu, Wang, & Chen, 2009).

Material Science

  • 3-Hydroxyoctanoate is used in the production of chiral hydroxyalkanoic acid monomers, which are valuable in chemical, pharmaceutical, and medical industries (Ren et al., 2005).
  • It is also used in the production of biodegradable polymers like poly(3-hydroxybutyrate-co-3-hydroxyoctanoate) which are important in environmental sustainability efforts (Federle et al., 2002).

Nanoparticle Fabrication

  • Poly(3-hydroxyoctanoate) containing pendant carboxylic groups are used for preparing nanoparticles for drug transport and release, showcasing its potential in nanomedicine (Kurth et al., 2002).

Skin Tissue Engineering

  • A novel nanocomposite material combining poly(3-hydroxyoctanoate) with bioactive glass nanoparticles was developed for skin tissue engineering. This material shows promise for wound healing and skin regeneration applications (Rai et al., 2017).

properties

Product Name

3-Hydroxyoctanoate

Molecular Formula

C8H15O3-

Molecular Weight

159.2 g/mol

IUPAC Name

3-hydroxyoctanoate

InChI

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/p-1

InChI Key

NDPLAKGOSZHTPH-UHFFFAOYSA-M

SMILES

CCCCCC(CC(=O)[O-])O

Canonical SMILES

CCCCCC(CC(=O)[O-])O

synonyms

3-hydroxyoctanoate
3-hydroxyoctanoic acid
3-hydroxyoctanoic acid, (S)-
3-hydroxyoctanoic acid, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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